molecular formula C7H10N2O2 B050762 (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione CAS No. 3705-27-9

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

Cat. No. B050762
CAS RN: 3705-27-9
M. Wt: 154.17 g/mol
InChI Key: OWOHLURDBZHNGG-YFKPBYRVSA-N
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Description

“(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is a nitrogen-containing heterocyclic compound . It has been identified as a bioactive metabolite produced by the marine bacterium Staphylococcus sp. strain MB30 . This compound has exhibited in vitro anticancer potential against lung (A549) and cervical (HeLa) cancer cells .


Molecular Structure Analysis

Based on spectroscopic data, the metabolite was identified as pyrrole (1, 2, a) pyrazine 1, 4, dione, hexahydro 3-(2-methyl propyl) (PPDHMP) . The structure includes a pyrrole ring and a pyrazine ring .

Scientific Research Applications

Anti-Biofilm Activity

This compound has been extracted from Exiguobacterium indicum and shown to have significant anti-biofilm activity against Pseudomonas aeruginosa . It works by attenuating quorum sensing, which is a system of stimulus and response correlated with population density. This application is particularly important as biofilm formation can lead to multidrug resistance, making this compound a potential candidate for preventing bacterial infections that are difficult to treat due to biofilm-associated resistance.

Antioxidative Agent

“(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” has been identified in a newly isolated Streptomyces mangrovisoli sp. nov. and exhibits strong antioxidant activity . Antioxidants are crucial in combating oxidative stress, which is implicated in aging and various chronic diseases, including neurodegenerative disorders and cancer. The presence of this compound in Streptomyces suggests its potential as a preventive agent against free-radical-associated diseases.

Anticancer Potential

The diketopiperazine class, to which this compound belongs, has diverse biomedical applications, including antitumor properties . It has been reported to inhibit the production of aflatoxin, a highly toxic and carcinogenic metabolite produced by certain fungi. This indicates its potential use in cancer prevention and treatment strategies.

Bacterial Motility Reduction

Research has shown that this compound can decrease bacterial motility . This is significant because reduced motility can prevent the spread of infection and colonization in host tissues. By limiting bacterial movement, the compound could help contain infections, making it easier to treat them with conventional antibiotics.

Virulence Factor Production Decrease

The compound has been observed to decrease the production of virulence factors such as rhamnolipid and pyocyanin in Pseudomonas aeruginosa . These factors contribute to the pathogenicity of bacteria, and their reduction could lead to less severe infections and improve the effectiveness of existing treatments.

Safety and Hazards

While specific safety and hazard information for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” is not available, general precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for “(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione” could involve further investigation into its anticancer potential, as well as exploration of its other biological activities . Additionally, more research could be conducted to understand its synthesis, chemical reactions, and mechanism of action .

Mechanism of Action

Target of Action

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione, also known as Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-, is primarily targeted towards free radicals in the body . It acts as an antioxidant agent , and it has been found to be effective against Short-chain Dehydrogenase/Reductase (SDR) in Fusarium oxysporum f. sp. lycopersici (Fol) .

Mode of Action

The compound interacts with its targets by neutralizing free radicals, thereby preventing oxidative stress . It also inhibits the activity of SDR in Fol, which is a key enzyme in the melanin biosynthetic pathways .

Biochemical Pathways

The primary biochemical pathway affected by (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is the oxidative stress pathway . By acting as an antioxidant, it prevents the accumulation of free radicals that can cause damage to biological macromolecules such as proteins, lipids, and DNA . It also affects the melanin biosynthetic pathways by inhibiting the activity of SDR in Fol .

Pharmacokinetics

It’s known that the compound exhibits strong antioxidant activity, suggesting that it may have good bioavailability .

Result of Action

The primary result of the action of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione is the prevention of oxidative stress and the associated diseases . It also shows potent inhibitory effects on multidrug-resistant Staphylococcus aureus . In addition, it has been found to be effective against Fusarium wilt in tomatoes .

Action Environment

The action of (S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be influenced by various environmental factors. For instance, it was isolated from a marine bacteria Bacillus tequilensis MSI45 , suggesting that it may be more effective in marine environments.

properties

IUPAC Name

(8aS)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-6-4-8-7(11)5-2-1-3-9(5)6/h5H,1-4H2,(H,8,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWOHLURDBZHNGG-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C(=O)NCC(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60914215
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

CAS RN

97011-16-0
Record name Cyclo(prolylglycyl)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097011160
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclo(prolylglycyl)
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04541
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-Hydroxy-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60914215
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLO(PROLYLGLYCYL)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7O69J5F2B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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